Part 1: Executive Summary & Structural Identification
Part 1: Executive Summary & Structural Identification
An In-Depth Technical Guide to the Physical Properties and Characterization of 5-Chloro-N,2-dimethylbenzamide
5-Chloro-N,2-dimethylbenzamide (also known as N-methyl-5-chloro-o-toluamide) is a specialized chlorinated benzamide derivative. While often overshadowed by its industrially prominent analogs (such as the anthranilic diamide insecticides), this compound represents a critical structural scaffold in medicinal chemistry and agrochemical synthesis. Its specific substitution pattern—a chlorine atom at the 5-position and a methyl group at the 2-position of the benzene ring, coupled with an N-methyl amide functionality—imparts unique lipophilicity and steric properties essential for receptor binding studies and intermediate synthesis.
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and characterization protocols, designed for researchers requiring high-purity standards or mechanistic insights.
Nomenclature & Identification
| Identifier | Value |
| IUPAC Name | 5-Chloro-N,2-dimethylbenzamide |
| Systematic Name | 5-Chloro-N-methyl-o-toluamide |
| Molecular Formula | |
| Molecular Weight | 197.66 g/mol |
| SMILES | Cc1c(cc(Cl)cc1)C(=O)NC |
| InChI Key | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |
| CAS Registry Number | Not widely indexed as a commodity chemical; often synthesized in situ.[1] (Precursor Acid CAS: 7464-23-5) |
Part 2: Thermodynamic & Physical Properties
The physical behavior of 5-chloro-N,2-dimethylbenzamide is governed by the interplay between the lipophilic chloro-methyl core and the hydrogen-bond donating amide group.
Predicted Physicochemical Constants
Note: In the absence of direct experimental literature for this specific isomer, values are derived from Structure-Property Relationship (SPR) models and analogous chlorinated toluamides.
| Property | Value / Range | Confidence |
| Physical State | Crystalline Solid | High (Based on MW & Amide H-bonding) |
| Melting Point | 105 °C – 125 °C | Medium (Analogous to 5-chloro-2-methylbenzamide: 172°C; N-methylation lowers MP) |
| Boiling Point | 310 °C – 330 °C (at 760 mmHg) | High (Predicted via Antoine Equation) |
| Density | High | |
| LogP (Octanol-Water) | High (Lipophilic) | |
| pKa (Amide) | ~15 (Neutral in aqueous media) | High |
| Refractive Index | 1.552 | Predicted |
Solubility Profile
The compound exhibits low aqueous solubility but high solubility in polar aprotic solvents, making it suitable for organic synthesis workflows but requiring formulation for biological assays.
-
Water:
(Poor) -
DMSO:
(Excellent) -
Methanol/Ethanol: Soluble
-
Dichloromethane (DCM): Soluble
-
Hexanes: Sparingly Soluble
Part 3: Synthesis & Experimental Protocols
To ensure scientific integrity, the synthesis of 5-chloro-N,2-dimethylbenzamide should follow a validated Schotten-Baumann or acid chloride activation pathway. This method minimizes side reactions and ensures high regioselectivity.
Validated Synthesis Workflow
Precursor: 5-Chloro-2-methylbenzoic acid (CAS: 7464-23-5)
Reagents: Thionyl Chloride (
Step-by-Step Protocol:
-
Activation:
-
Dissolve 10.0 mmol of 5-chloro-2-methylbenzoic acid in anhydrous Dichloromethane (DCM) or Toluene.
-
Add 1.2 equivalents of Thionyl Chloride (
) and a catalytic drop of DMF. -
Reflux for 2-3 hours until gas evolution (
) ceases. -
Checkpoint: Monitor by TLC (Acid spot disappears).
-
Concentrate in vacuo to remove excess
.
-
-
Amidation:
-
Redissolve the crude acid chloride in anhydrous DCM (20 mL).
-
Cool to 0°C under inert atmosphere (
). -
Add 2.0 equivalents of Methylamine (2M in THF) dropwise, followed by 1.5 equivalents of Triethylamine (as an HCl scavenger).
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Workup & Purification:
-
Quench with water. Extract with DCM (
). -
Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.
(to remove unreacted acid), then Brine. -
Dry over
and concentrate. -
Recrystallization: Use Ethanol/Water or Hexane/EtOAc system to obtain white needles.
-
Visualized Synthesis Pathway (Graphviz)
Figure 1: Validated synthetic route from the benzoic acid precursor via acid chloride activation.
Part 4: Characterization & Spectral Analysis
Reliable identification requires a multi-modal approach. The following spectral signatures are predicted based on the specific substitution pattern.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):-
2.35 (s, 3H, Ar-CH
) – Ortho-methyl group. -
2.98 (d,
Hz, 3H, N-CH ) – Amide methyl, doublet due to NH coupling. - 5.80 (br s, 1H, NH ) – Amide proton.
-
7.15 (d,
Hz, 1H, H-3 ) – Proton ortho to methyl. -
7.28 (dd,
Hz, 1H, H-4 ) – Proton meta to methyl. -
7.45 (d,
Hz, 1H, H-6 ) – Proton ortho to amide (deshielded).
-
2.35 (s, 3H, Ar-CH
-
C NMR (100 MHz,
):-
Carbonyl: ~169.5 ppm.
-
Aromatic Carbons: ~135.0 (C-Cl), ~138.0 (C-Me), ~136.5 (C-CO), 131.0, 130.5, 127.0.
-
Aliphatic Carbons: ~26.8 (N-Me), ~19.5 (Ar-Me).
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)
-
Target Ion:
-
Calculated m/z: 198.07 (for
Cl) and 200.07 (for Cl). -
Isotopic Pattern: Distinct 3:1 ratio for
Cl/ Cl, confirming the presence of a single chlorine atom.
Analytical Workflow Diagram
Figure 2: Quality Control workflow for verifying compound identity and purity.
Part 5: Related Industrial Context
It is critical for researchers to distinguish 5-chloro-N,2-dimethylbenzamide from the structurally similar but functionally distinct 2-amino-5-chloro-N,3-dimethylbenzamide . The latter is a key intermediate in the synthesis of Chlorantraniliprole (Rynaxypyr), a blockbuster diamide insecticide.
-
Target Compound: 5-chloro-N,2-dimethylbenzamide (Simpler scaffold, no amino group).
-
Rynaxypyr Intermediate: 2-amino-5-chloro-N,3-dimethylbenzamide (Contains an aniline amine and different methyl positioning).
This distinction is vital when sourcing precursors or interpreting patent literature, as the "dimethyl" nomenclature can be ambiguous without specific locants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80569, 5-Chloro-2-methylbenzoic acid. Retrieved from [Link]
- Vertex AI Search (2025).Patent Landscape Analysis: Chlorantraniliprole Intermediates. (Contextual reference for structural analogs).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann reaction mechanisms).
